molecular formula C17H15N3O3S B11443807 4-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzamide

4-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzamide

Cat. No.: B11443807
M. Wt: 341.4 g/mol
InChI Key: QKTIMIQSVFNIAK-UHFFFAOYSA-N
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Description

4-[3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamido]benzamide is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamido]benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which is then functionalized to introduce the propanamido and benzamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to handle the complex reaction sequences. Quality control measures are stringent to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamido]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce entirely new moieties into the molecule .

Scientific Research Applications

4-[3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamido]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamido]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamido]benzamide apart is its specific combination of functional groups, which confer unique reactivity and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzamide

InChI

InChI=1S/C17H15N3O3S/c18-16(22)11-5-7-12(8-6-11)19-15(21)9-10-20-13-3-1-2-4-14(13)24-17(20)23/h1-8H,9-10H2,(H2,18,22)(H,19,21)

InChI Key

QKTIMIQSVFNIAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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